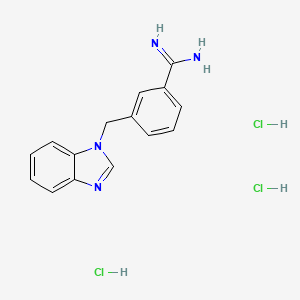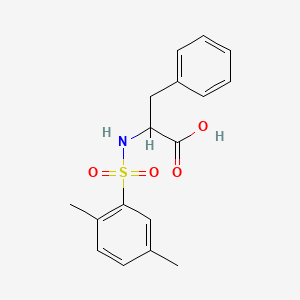
((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Overview
Description
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a chemical compound characterized by its unique structure, which includes a phenylalanine amino acid linked to a 2,5-dimethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine typically involves the reaction of phenylalanine with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can target the sulfonyl group, leading to the formation of sulfones or sulfides.
Substitution: The amino group in phenylalanine can participate in substitution reactions, where it can be acylated or alkylated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acyl chlorides, anhydrides, and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfones, sulfides.
Substitution: N-acylphenylalanine, N-alkylphenylalanine.
Scientific Research Applications
Chemistry: In synthetic chemistry, ((2,5-Dimethylphenyl)sulfonyl)phenylalanine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate protein interactions and enzyme activities. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its ability to interact with biological molecules can be harnessed to design therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals, including dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The sulfonyl group can act as a leaving group in substitution reactions, while the amino group can participate in forming peptide bonds.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-[(2,5-Dimethylphenyl)sulfonyl]glycine
((2,5-Dimethylphenyl)sulfonyl)alanine
Uniqueness: ((2,5-Dimethylphenyl)sulfonyl)phenylalanine stands out due to its phenylalanine moiety, which provides additional functionality compared to glycine or alanine derivatives. This unique structure allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFSJIEQPWNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


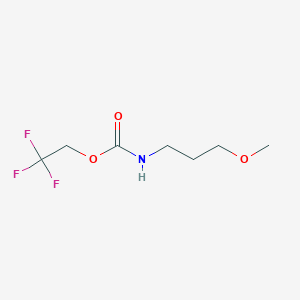
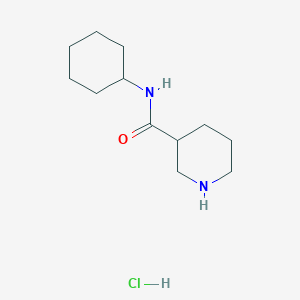
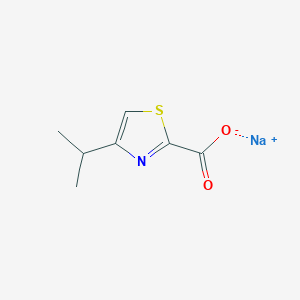

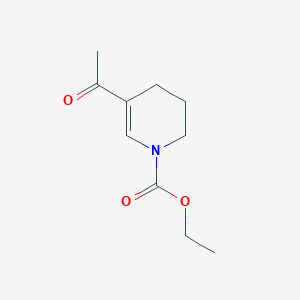
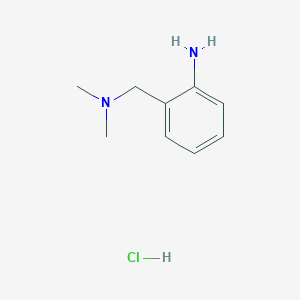
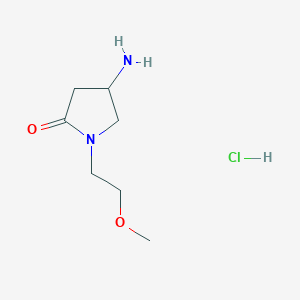
![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)
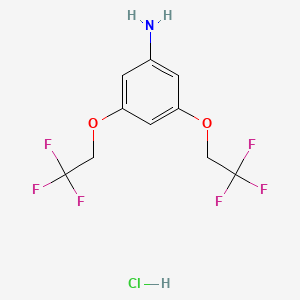
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
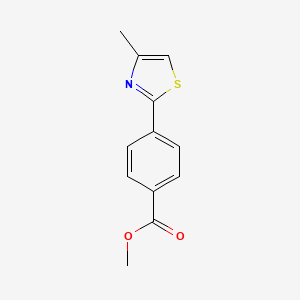
![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

